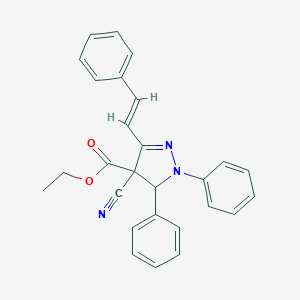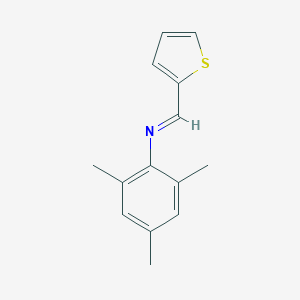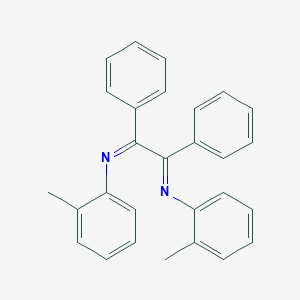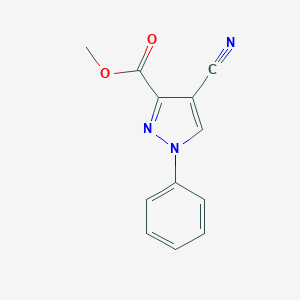
ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate, also known as CDPP, is a chemical compound that has gained significant attention in the scientific research community. CDPP has unique biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been shown to induce apoptosis, inhibit cell proliferation, and promote cell cycle arrest in cancer cells. Additionally, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is its ability to exhibit anti-cancer and anti-inflammatory properties. Additionally, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to be relatively stable and easy to synthesize. However, one of the limitations of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has shown promising results in various scientific research applications. In the future, further studies are needed to fully understand the mechanism of action of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate. Additionally, more research is needed to explore the potential of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate in the treatment of various diseases, including cancer and inflammatory diseases. Furthermore, the development of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
In conclusion, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is a chemical compound that has shown promising results in various scientific research applications. Its unique biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate and explore its potential in the treatment of various diseases.
Synthesemethoden
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate requires the condensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate, followed by the reaction of the resulting intermediate with ethyl cyanoacetate and benzaldehyde. The final product is obtained by esterification with ethanol and carboxylation with carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has shown promising results in various scientific research applications. One such application is in the field of cancer research. ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C27H23N3O2 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
ethyl 4-cyano-2,3-diphenyl-5-[(E)-2-phenylethenyl]-3H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C27H23N3O2/c1-2-32-26(31)27(20-28)24(19-18-21-12-6-3-7-13-21)29-30(23-16-10-5-11-17-23)25(27)22-14-8-4-9-15-22/h3-19,25H,2H2,1H3/b19-18+ |
InChI-Schlüssel |
DWJUYFSZVXMKOE-VHEBQXMUSA-N |
Isomerische SMILES |
CCOC(=O)C1(C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
SMILES |
CCOC(=O)C1(C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Kanonische SMILES |
CCOC(=O)C1(C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)

![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)


![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)